molecular formula C10H6BrF3O B8285829 1H-Inden-1-one, 4-bromo-2,3-dihydro-5-(trifluoromethyl)-

1H-Inden-1-one, 4-bromo-2,3-dihydro-5-(trifluoromethyl)-

Cat. No. B8285829
M. Wt: 279.05 g/mol
InChI Key: XLIDPIUKBDUFAG-UHFFFAOYSA-N
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Patent
US08633182B2

Procedure details

3-(2-Bromo-3-trifluoromethyl-phenyl)-propionic acid (3.0 g, 10.1 mmol) is suspended in trifluoromethanesulfonic acid (30 mL)) under argon and heated at 85° C. for 4 hours. The mixture is added dropwise to iced water and then extracted with ethyl acetate. The organic extract is washed with saturated sodium bicarbonate solution, dried and concentrated under vacuum. The residue is purified by flash chromatography (Eluent 0-5% EtOAc in cyclohexane) to give the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:12][CH2:13][C:14]([OH:16])=O.O>FC(F)(F)S(O)(=O)=O>[Br:1][C:2]1[C:7]([C:8]([F:9])([F:10])[F:11])=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:12][CH2:13][C:14]2=[O:16]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C(F)(F)F)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (Eluent 0-5% EtOAc in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2CCC(C2=CC=C1C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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